![molecular formula C7H8O2S B15237405 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid as a catalyst, conducted in toluene at 85°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or dioxine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of conductive polymers and materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electroactive applications. The hydroxymethyl groups in its derivatives enhance electro-polymerization, forming electro-active hydrophilic polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A widely studied compound used in the synthesis of conductive polymers.
Hydroxymethyl EDOT: A derivative of EDOT with enhanced electro-polymerization properties.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid:
Uniqueness
5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific methyl substitution, which can influence its reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where tailored electronic properties are required.
Propriétés
Formule moléculaire |
C7H8O2S |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C7H8O2S/c1-5-7-6(4-10-5)8-2-3-9-7/h4H,2-3H2,1H3 |
Clé InChI |
PIFHTLDQSLOKNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CS1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


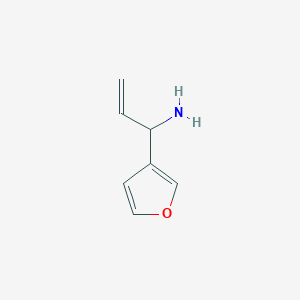
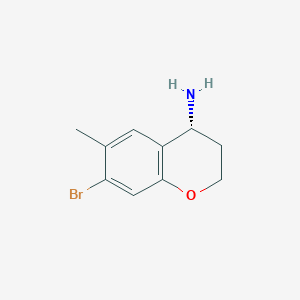

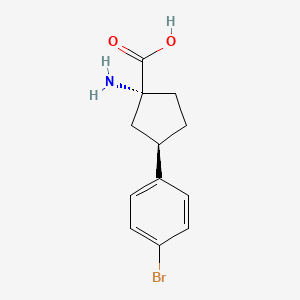
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
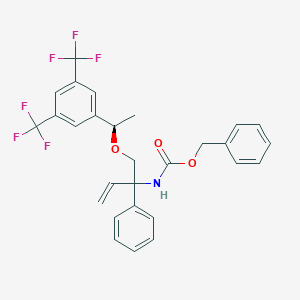
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

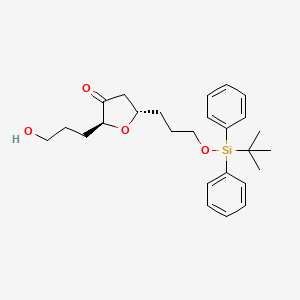
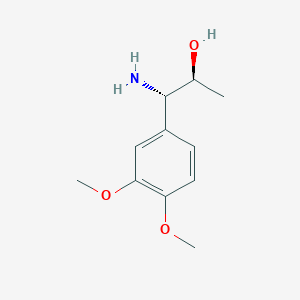

![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
